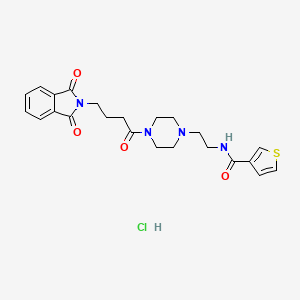
N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
Antipsychotic Agents : Heterocyclic analogues, including derivatives of the compound, were evaluated as potential antipsychotic agents. They exhibited significant in vivo activities and were less active in models predictive of extrapyramidal side effects, indicating potential for antipsychotic application (Norman, Navas, Thompson, & Rigdon, 1996).
PET Tracers for D3 Receptor Imaging : The compound, labeled with carbon-11, was explored as a potential PET radioligand for imaging of dopamine D3 receptors. Although it showed promising results in rats, it did not meet the pharmacological profile for positron emission tomography in nonhuman primates (Kuhnast et al., 2006).
Synthesis for Central Nervous System Disorders : A scalable and facile synthetic process was established for a derivative of the compound, investigated for the treatment of central nervous system disorders (Wei et al., 2016).
Selective 5-HT1A Receptor Antagonist : Derivatives of the compound were developed as selective 5-HT1A receptor antagonists with potential applications in neuropsychiatric disorders (García et al., 2014).
Synthesis of PET Dopamine D3 Receptor Radioligands : Various carbon-11-labeled derivatives were synthesized for potential use as PET radioligands in imaging dopamine D3 receptors (Gao, Wang, Hutchins, & Zheng, 2008).
Biological and Pharmacological Studies
Anticonvulsant Properties : New acetamide derivatives of phthalimide, related to the compound, exhibited notable anticonvulsant properties in in vivo studies (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
CGRP Receptor Inhibition : A potent calcitonin gene-related peptide (CGRP) receptor antagonist was synthesized, with potential implications in the treatment of conditions involving CGRP receptors (Cann et al., 2012).
Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising results as potential antimicrobials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Allosteric Enhancers of A1 Adenosine Receptor : A series of derivatives were synthesized as allosteric enhancers of the A1-adenosine receptor, showing potential for therapeutic applications (Romagnoli et al., 2008).
BACE1 Inhibitors in Alzheimer's Disease : Derivatives were synthesized as β-secretase (BACE1) inhibitors, showing potential for application in Alzheimer's disease (Edraki et al., 2015).
Anticancer Activity and Optical Spectroscopic Studies : Thiophene-2-carboxaldehyde derivatives exhibited good antibacterial and antifungal activity and were less toxic in nature, with potential in cancer therapy (Shareef et al., 2016).
Wirkmechanismus
- Ou-Ichen, Z., Boussetta, A., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Journal of the Iranian Chemical Society, 21, 1453–1493
- A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–9
- Crystal structure of the salt: 4-((1,3-dioxoisoindolin-2-yl)butanoyl)benzoic acid. (2023). New Crystal Structures, 238, 417–418
- Benchchem. (n.d.). Product details for CAS No. 1351631-22-5 (N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride)
Eigenschaften
IUPAC Name |
N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S.ClH/c28-20(6-3-9-27-22(30)18-4-1-2-5-19(18)23(27)31)26-13-11-25(12-14-26)10-8-24-21(29)17-7-15-32-16-17;/h1-2,4-5,7,15-16H,3,6,8-14H2,(H,24,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGWJQIACHBPND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

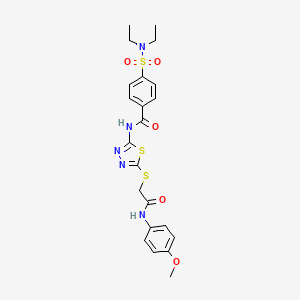
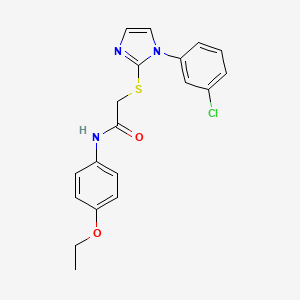



![(2,5-Dimethylfuran-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2364027.png)
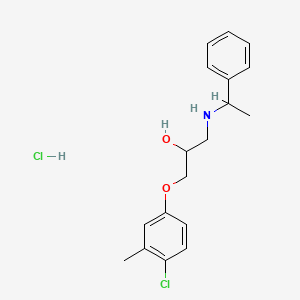
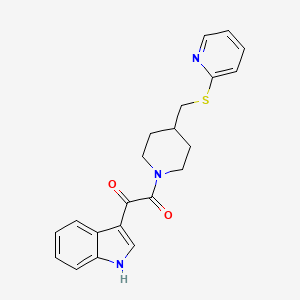

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)
![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)

![(Z)-methyl 2-(6-methoxy-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364038.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2364039.png)